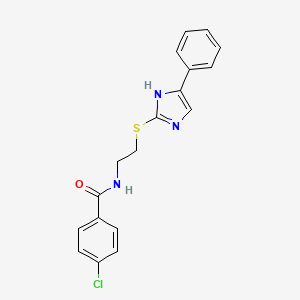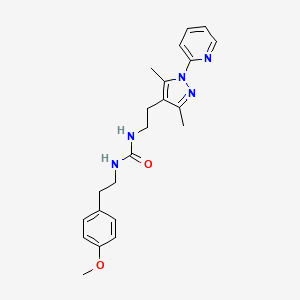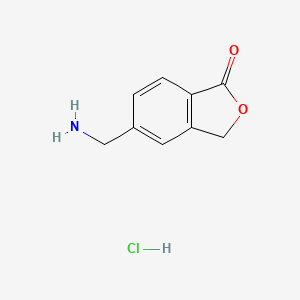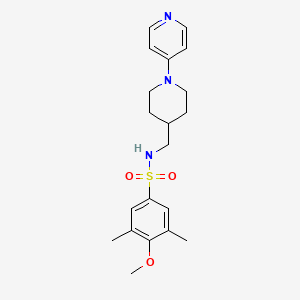
4-chloro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-substituted imidazolylbenzamides, including compounds with a structure similar to 4-chloro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide, has been explored in the context of developing new selective class III agents for cardiac electrophysiological activity. The synthesis process described involves the use of imidazolyl moieties as a replacement for methylsulfonylamino groups to produce class III electrophysiological activity in the N-substituted benzamide series. One of the compounds, N-[2-(Diethylamino)ethyl]-4-(1H-imidazol-1-yl)benzamide dihydrochloride, demonstrated potency and efficacy in in vivo models of reentrant arrhythmias, suggesting the potential of these synthesized compounds in clinical applications .
Molecular Structure Analysis
The molecular structure of the synthesized compounds is crucial for their biological activity. In the case of the 1,3,4-thiadiazole derivatives, the structure was confirmed using 1H and 13C NMR spectroscopy data. The presence of the imidazolyl group and its substitution pattern plays a significant role in the compound's electrophysiological properties. The molecular docking studies of a related compound with dihydrofolate reductase (DHFR) indicate that the structural features of these compounds can lead to strong interactions with the active site of the enzyme, suggesting that the molecular structure is key to their function as potential inhibitors .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the dehydrosulfurization reaction of hydrazinecarbothioamide under the action of a mixture of iodine and triethylamine in a DMF medium. This reaction is significant as it leads to the formation of the thiadiazole derivative with a high yield. The reaction conditions and the specific reagents used are critical for the successful synthesis of the target compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The imidazolyl group contributes to the electrophysiological activity, making these compounds potent selective class III agents. The NMR spectroscopy data not only confirm the structure but also provide insight into the electronic environment of the molecule, which is related to its reactivity and interaction with biological targets. The high yield of the thiadiazole derivative synthesis indicates favorable physical properties for the reaction process .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Anticancer Activity : Benzamide derivatives have been synthesized and evaluated for their anticancer activities against various cancer cell lines. For instance, a series of substituted benzamides were designed, synthesized, and tested for their anticancer efficacy, showing moderate to excellent activity against breast, lung, colon, and ovarian cancer cell lines compared to a reference drug, etoposide (Ravinaik et al., 2021).
Cardiac Electrophysiological Activity : N-substituted imidazolylbenzamides were synthesized and exhibited potency in in vitro Purkinje fiber assays, comparable to that of a clinically trialed class III agent, indicating their potential as selective class III electrophysiological agents (Morgan et al., 1990).
Cytotoxicity and Heterocyclic Synthesis : Benzimidazole derivatives, including those involving thiosemicarbazide and imidazole rings, have been prepared and tested for cytotoxic activities, with several compounds showing significant potential (Hegazi et al., 2010).
Heterocyclic Compound Synthesis : Research has also focused on the synthesis of heterocyclic compounds utilizing thiophenylhydrazonoacetates, highlighting the versatility of benzamide derivatives in generating diverse chemical structures with potential biological activities (Mohareb et al., 2004).
Propiedades
IUPAC Name |
4-chloro-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS/c19-15-8-6-14(7-9-15)17(23)20-10-11-24-18-21-12-16(22-18)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFQWVGIJNLRPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,2-dimethoxyethyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2545985.png)

![N-[2,2-bis(furan-2-yl)ethyl]-N'-(2-cyanophenyl)ethanediamide](/img/structure/B2545987.png)

![8-((3-Chlorophenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2545991.png)
![N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)picolinamide](/img/structure/B2545993.png)
![8-[(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B2545996.png)
![7-(4-bromophenyl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2545997.png)
![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2545999.png)


![2-(4-chlorophenyl)-5-methyl-3-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2546003.png)